molecular formula C15H18BrN3O2S B4743205 2-(4-bromo-2-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-(4-bromo-2-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B4743205
M. Wt: 384.3 g/mol
InChI Key: RLJBIHRZQDNGDM-UHFFFAOYSA-N
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Description

2-(4-bromo-2-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a complex structure with a brominated phenoxy group, a tert-butyl substituent, and a thiadiazole ring. Compounds like this are often of interest in various fields of scientific research due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the bromination of 2-tert-butylphenol to form 4-bromo-2-tert-butylphenol.

    Acetylation: The brominated phenol is then reacted with chloroacetyl chloride in the presence of a base to form 2-(4-bromo-2-tert-butylphenoxy)acetyl chloride.

    Thiadiazole Formation: The final step involves the reaction of the acetyl chloride intermediate with 5-methyl-1,3,4-thiadiazole-2-amine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the phenoxy group.

    Reduction: Reduction reactions could target the bromine substituent or the acetamide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structure and possible biological effects.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes or receptors, inhibiting or activating specific pathways. The thiadiazole ring is known to interact with various biological targets, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure with a chlorine substituent instead of bromine.

    2-(4-bromo-2-tert-butylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure with an ethyl group instead of a methyl group on the thiadiazole ring.

Uniqueness

The uniqueness of 2-(4-bromo-2-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide lies in its specific substituents, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(4-bromo-2-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O2S/c1-9-18-19-14(22-9)17-13(20)8-21-12-6-5-10(16)7-11(12)15(2,3)4/h5-7H,8H2,1-4H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJBIHRZQDNGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Br)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-bromo-2-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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2-(4-bromo-2-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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2-(4-bromo-2-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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2-(4-bromo-2-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 5
2-(4-bromo-2-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 6
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2-(4-bromo-2-tert-butylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

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